molecular formula C10H14O3 B13519872 methyl2-oxo-octahydropentalene-1-carboxylate,Mixtureofdiastereomers

methyl2-oxo-octahydropentalene-1-carboxylate,Mixtureofdiastereomers

Cat. No.: B13519872
M. Wt: 182.22 g/mol
InChI Key: LAZJMFOMANJSIQ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-octahydropentalene-1-carboxylate, mixture of diastereomers, is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is characterized by its unique structure, which includes an oxo group and a carboxylate ester group attached to an octahydropentalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-octahydropentalene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the octahydropentalene ring system. Subsequent oxidation and esterification steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-octahydropentalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-oxo-octahydropentalene-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxo-octahydropentalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxo and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-octahydropentalene-1-carboxylate, mixture of diastereomers, is unique due to its specific combination of an oxo group, a carboxylate ester group, and an octahydropentalene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

Methyl 2-oxo-octahydropentalene-1-carboxylate is a bicyclic compound characterized by its unique molecular structure, which includes a carbonyl group and a carboxylate moiety. This compound is notable for being a mixture of diastereomers, leading to distinct physical and chemical properties. The molecular formula C10H14O3C_{10}H_{14}O_3 suggests potential pharmacological activities that warrant detailed exploration.

The synthesis of methyl 2-oxo-octahydropentalene-1-carboxylate can be achieved through various organic reactions, allowing flexibility in synthetic pathways depending on the desired yield and starting materials. The compound's structure enables it to participate in multiple chemical reactions, enhancing its utility in organic synthesis and potential applications in pharmaceuticals and agrochemicals.

Biological Activity

Research indicates that methyl 2-oxo-octahydropentalene-1-carboxylate possesses several biological activities, particularly in the realm of pharmacology. Compounds with similar structural features have demonstrated various pharmacological properties, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of microbial pathogens.
  • Neuroprotective Effects : Some derivatives exhibit potential in protecting neural cells from damage.
  • Anticancer Properties : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.

The biological activity of methyl 2-oxo-octahydropentalene-1-carboxylate may be attributed to its interaction with specific molecular targets, including enzymes and receptors. Interaction studies have revealed insights into its binding affinities and mechanisms of action, which are crucial for understanding its therapeutic potential.

Comparative Analysis

To illustrate the uniqueness of methyl 2-oxo-octahydropentalene-1-carboxylate, a comparison with structurally related compounds is presented below:

Compound NameStructure TypeNotable Properties
Methyl 2-oxoindane-1-carboxylateIndane derivativeAntimicrobial activity
Methyl 2-oxo-cycloheptanecarboxylateCycloheptane derivativePotential neuroprotective effects
Octahydropentalene-substituted pyrazolinePyrazoline derivativeAnticancer properties

Methyl 2-oxo-octahydropentalene-1-carboxylate stands out due to its specific bicyclic structure and carboxylate group, which may enhance its reactivity and biological activity compared to these similar compounds.

Case Studies

Several studies have investigated the biological activity of compounds related to methyl 2-oxo-octahydropentalene-1-carboxylate. For instance:

  • Antimicrobial Studies : A study assessed the antimicrobial efficacy of various diastereomers against Gram-positive and Gram-negative bacteria. The results indicated significant activity against Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections.
  • Neuroprotection : Research involving neuronal cell lines demonstrated that certain diastereomers could reduce oxidative stress markers, indicating a protective effect against neurodegeneration.
  • Anticancer Activity : In vitro assays showed that methyl 2-oxo-octahydropentalene-1-carboxylate inhibited the proliferation of specific cancer cell lines, highlighting its potential as a lead compound for cancer drug development.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-oxo-3,3a,4,5,6,6a-hexahydro-1H-pentalene-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-13-10(12)9-7-4-2-3-6(7)5-8(9)11/h6-7,9H,2-5H2,1H3

InChI Key

LAZJMFOMANJSIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCCC2CC1=O

Origin of Product

United States

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